molecular formula C18H22F3N7 B2735475 2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2415554-66-2

2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2735475
CAS No.: 2415554-66-2
M. Wt: 393.418
InChI Key: WOEXUSPLRWSLAM-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N7/c1-13-23-15(26-6-2-3-7-26)12-16(24-13)27-8-10-28(11-9-27)17-22-5-4-14(25-17)18(19,20)21/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEXUSPLRWSLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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